(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4OS/c1-4-20-12(7-9(2)18-20)14(21)17-15-19(3)11-6-5-10(16)8-13(11)22-15/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSECUEPDJAZJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C14H12FN3O2S
- Molecular Weight : 321.33 g/mol
Its structure features a pyrazole ring connected to a thiazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that compounds containing thiazole and pyrazole moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promise in several studies:
Anticancer Activity
- Mechanism of Action : The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated that the presence of electron-withdrawing groups, such as fluorine, enhances cytotoxicity against various cancer cell lines.
- Case Studies :
- In vitro studies revealed that this compound exhibited significant cytotoxicity against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- A recent study reported that derivatives of similar structures showed a median effective dose (ED50) significantly lower than traditional treatments, indicating a promising therapeutic index for further development .
Anti-inflammatory Activity
Research indicates that thiazole derivatives can modulate inflammatory pathways. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation:
- In Vivo Studies : Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of the compound:
- Efficacy Against Pathogens : The compound showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- Thiazole Moiety : The presence of the thiazole ring is crucial for cytotoxic activity; modifications at this position significantly alter efficacy.
- Pyrazole Ring Substituents : Variations in substituents on the pyrazole ring can enhance or diminish biological activity. Electron-donating groups generally increase activity due to improved electron density at reactive sites .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide is with a molecular weight of approximately 318.4 g/mol. The compound features a thiazole moiety, which is known for contributing to various pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The thiazole and pyrazole groups are often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels. By inhibiting FAAH, the compound may enhance the therapeutic effects of endocannabinoids, potentially benefiting conditions such as chronic pain and inflammation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements are compared to analogs in Table 1.
Table 1: Structural Comparison of Target Compound and Analogs
Key Comparative Insights
This contrasts with ’s ethoxy group, which prioritizes solubility over electronic effects .
Ylidene vs. Non-Ylidene Linkage: The ylidene group in the target compound and facilitates conjugation, stabilizing the molecule’s planar structure.
Pyrazole Substituents :
- The 1-ethyl and 3-methyl groups on the target compound’s pyrazole increase lipophilicity compared to ’s 1-methyl substitution. Ethyl groups may enhance metabolic stability by shielding against oxidative enzymes .
Carboxamide Positioning :
- Carboxamide at pyrazole C5 (target compound) vs. C3 () alters spatial orientation. The C5 position may allow better alignment with target binding pockets .
Research Findings and Implications
- Synthetic Routes : Analogous compounds () were synthesized via cyclocondensation or nucleophilic substitution, suggesting similar pathways for the target compound.
- Hydrogen Bonding : The ylidene group may participate in N–H···O/S interactions (as seen in ), influencing crystal packing or target binding .
Q & A
Q. What are the optimal synthetic routes for preparing (E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide?
- Methodological Answer: The compound can be synthesized via condensation reactions between 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene derivatives and pyrazole-carboxamide precursors. Key steps include:
-
Hydrazine condensation: Reacting a substituted benzothiazole hydrazine (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole) with ethyl acetoacetate under reflux in ethanol to form the pyrazole core .
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Solvent optimization: Use polar aprotic solvents (e.g., DMF) with sodium hydride as a base to improve yield and regioselectivity .
-
Catalysts: Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in multi-step syntheses .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating the E-isomer .
- Table 1: Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux, 12 h | 65–75% | |
| Cyclization | DMF, NaH, 60°C, 6 h | 80–85% | |
| Isolation | Hexane/EtOAc (3:1) | >95% purity |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer: A combination of techniques ensures structural validation and purity assessment:
- NMR spectroscopy: H and C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
- Mass spectrometry (HRMS/ESI-MS): To verify molecular weight and fragmentation patterns .
- IR spectroscopy: Identification of carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3200–3300 cm) groups .
- X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. low efficacy in certain studies)?
- Methodological Answer: Contradictions often arise from experimental variables. Strategies include:
- Standardized assays: Use CLSI/MIC guidelines for antimicrobial testing to minimize variability in bacterial strains, inoculum size, and growth media .
- Dose-response profiling: Compare IC values across studies; discrepancies may stem from solubility issues (e.g., DMSO concentration limits) .
- Target validation: Employ molecular docking (AutoDock Vina) or SPR analysis to confirm binding affinity to purported targets (e.g., bacterial DNA gyrase) .
- Metabolic stability assays: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. What strategies are effective for optimizing the compound’s bioavailability and pharmacokinetic profile?
- Methodological Answer: Structural modifications and formulation approaches enhance drug-likeness:
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Lipophilicity adjustment: Introduce polar groups (e.g., –OH, –SOH) to improve solubility without compromising membrane permeability (logP target: 2–3) .
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Prodrug design: Mask the carboxamide group as an ester to enhance oral absorption, followed by enzymatic hydrolysis in vivo .
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Co-crystallization: Improve solubility via co-crystals with succinic acid or cyclodextrins, confirmed by DSC and PXRD .
- Table 2: Bioavailability Optimization Case Studies
| Modification | Outcome | Reference |
|---|---|---|
| Ethyl ester prodrug | 3× higher C in rat plasma | |
| Co-crystal with β-cyclodextrin | 50% solubility increase |
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Methodological Answer: Integrate computational chemistry with experimental validation:
- Molecular dynamics (MD): Simulate ligand-receptor interactions (e.g., with kinase ATP-binding pockets) to identify key residues for hydrogen bonding .
- QSAR modeling: Use CoMFA/CoMSIA to correlate substituent electronic effects (Hammett σ) with activity, prioritizing electron-withdrawing groups (e.g., –F) at the benzothiazole position .
- ADMET prediction: Tools like SwissADME predict metabolic liabilities (e.g., CYP3A4 inhibition) to exclude toxic derivatives early .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show negligible cytotoxicity?
- Methodological Answer: Discrepancies may arise from:
- Cell line specificity: Test across panels (e.g., NCI-60) to identify responsive lineages (e.g., leukemia vs. solid tumors) .
- Apoptosis vs. necrosis: Distinguish mechanisms via Annexin V/PI staining; false negatives occur if assays measure only necrosis .
- Off-target effects: Use CRISPR-Cas9 knockout models to confirm target dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
